6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE

Kinase inhibitor design Scaffold vector analysis ROCK-II SAR

6-(1-Methylpiperidin-4-yl)-1H-indazole delivers a differentiated 6-substitution pattern on the indazole scaffold, orienting the N-methylpiperidine moiety ~60° from the C5 trajectory for accessing underexploited kinase ATP-binding sub-pockets. The tertiary amine (pKa ~10.1, cLogP ~2.3–2.5) offers distinct basicity and hydrogen-bonding capacity vs. N–H or N-Boc variants, enabling controlled ADME head-to-head studies and SAR diversification across the indazole series. Available at 97% research-grade purity for parallel library synthesis, FBDD programs (MW 215.29), and kinase selectivity profiling. Request bulk pricing today.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
CAS No. 885272-33-3
Cat. No. B1421477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE
CAS885272-33-3
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C2=CC3=C(C=C2)C=NN3
InChIInChI=1S/C13H17N3/c1-16-6-4-10(5-7-16)11-2-3-12-9-14-15-13(12)8-11/h2-3,8-10H,4-7H2,1H3,(H,14,15)
InChIKeyDCOCFWGGMOZSDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1-Methylpiperidin-4-yl)-1H-indazole (885272-33-3) Procurement Baseline


6-(1-Methylpiperidin-4-yl)-1H-indazole (CAS 885272-33-3) is a 6-substituted indazole scaffold featuring a 1-methylpiperidin-4-yl substituent at the C6 position . This compound, with molecular formula C13H17N3 and molecular weight 215.29 g/mol, is commercially available as a 97% purity research-grade building block . Indazole derivatives bearing piperidine moieties have been extensively investigated as kinase inhibitor scaffolds, particularly targeting ROCK, JNK, and other disease-relevant kinases [1]. The 6-position substitution pattern on the indazole core distinguishes this compound from more common 5-substituted and 3-substituted indazole-piperidine analogs, with potential implications for kinase binding mode and selectivity profiles [2]. The N-methyl group on the piperidine ring confers distinct basicity and lipophilicity characteristics compared to N–H or N-Boc protected variants .

6-(1-Methylpiperidin-4-yl)-1H-indazole: Critical Substitution Position and N-Methyl Pharmacophore Dependencies


Generic substitution among indazole-piperidine building blocks carries significant risk due to the profound impact of substitution position (5- vs. 6- vs. 3-) on kinase selectivity profiles and the functional consequences of piperidine N-substitution on physicochemical properties. The 6-position substitution on the indazole core orients the piperidine moiety into a distinct spatial vector compared to 5-substituted analogs—a critical determinant in kinase inhibitor design where ATP-binding pocket complementarity dictates target engagement [1]. Furthermore, the N-methyl group on the piperidine ring introduces a tertiary amine that is charged at physiological pH (conjugate acid pKa ~10.1), whereas N–H piperidine variants present a secondary amine with different hydrogen-bonding capacity and protonation state, and N-Boc intermediates are neutral and substantially more lipophilic [2]. These differences in basicity (ΔpKa N–Me vs. N–H: ~0.5–0.8 units) and calculated logP alter solubility, permeability, and target binding interactions—making direct substitution without experimental validation unreliable [3]. The quantitative evidence below establishes the measurable differentiation of this specific substitution pattern.

6-(1-Methylpiperidin-4-yl)-1H-indazole: Quantified Differentiation Evidence


Substitution Position Vector: C6 vs. C5 Indazole Scaffold Spatial Orientation

The 6-substituted indazole scaffold in 6-(1-methylpiperidin-4-yl)-1H-indazole projects the piperidine substituent along a different geometric vector from the indazole core compared to 5-substituted indazole analogs commonly employed in ROCK-II and other kinase inhibitor programs [1]. In the ROCK-II inhibitor series reported by Feng et al., 5-aminoindazole-piperidine hybrids (e.g., SR-715, SR-899) achieve binding through a specific trajectory from the C5 position that positions the piperidine in the ribose pocket of the kinase [2]. The C6 substitution pattern of the target compound produces a ~60° angular deviation in substituent projection, which may alter binding pocket occupancy in kinases with sterically constrained active sites [3]. This spatial differentiation is not interchangeable without altering kinase selectivity profiles.

Kinase inhibitor design Scaffold vector analysis ROCK-II SAR

Piperidine N-Methyl Basicity vs. N–H: pKa and Ionization State Comparison

The N-methylpiperidine moiety in 6-(1-methylpiperidin-4-yl)-1H-indazole exhibits a conjugate acid pKa of approximately 10.1, compared to a pKa of approximately 9.3–9.5 for the N–H piperidine analog (e.g., 6-(piperidin-4-yl)-1H-indazole) [1]. This pKa difference of ~0.6–0.8 units translates to a measurably higher fraction of the molecule existing in the positively charged (protonated) state at physiological pH 7.4: the N-methyl variant is ~99.8% protonated, whereas the N–H variant is ~99.0% protonated [2]. The increased basicity of the tertiary amine arises from the electron-donating inductive effect of the N-methyl group stabilizing the protonated ammonium form .

Physicochemical properties Amine basicity Drug-likeness

Lipophilicity (cLogP) Differentiation: N-Methyl vs. N-Boc Piperidine-Indazole

The N-methyl substituent on the piperidine ring of 6-(1-methylpiperidin-4-yl)-1H-indazole produces a calculated logP (cLogP) of approximately 2.3–2.5, which is substantially lower than the cLogP of 3.8–4.1 for the corresponding N-Boc protected intermediate (e.g., tert-butyl 4-(1H-indazol-6-yl)piperidine-1-carboxylate) . This cLogP difference of ~1.5 log units represents an approximately 30-fold difference in octanol-water partition coefficient, with the N-Boc variant being markedly more lipophilic and prone to higher non-specific protein binding [1]. The N-methyl variant's lower lipophilicity positions it closer to the optimal Lipinski cLogP range (<5) and typical CNS drug space (cLogP 2–4) [2].

Lipophilicity ADME prediction Building block selection

Molecular Weight and Ligand Efficiency Differentiation vs. 5-Substituted ROCK Inhibitors

6-(1-Methylpiperidin-4-yl)-1H-indazole (MW = 215.29 g/mol) possesses a molecular weight approximately 200–250 Da lower than fully elaborated 5-substituted indazole-piperidine ROCK-II inhibitors such as SR-715 (MW ~430–450) and SR-1459 (MW ~460) reported in the literature [1]. This substantial molecular weight difference positions the target compound as a more ligand-efficient starting point for fragment-based or scaffold-hopping campaigns. The ligand efficiency metric (LE = 1.4 × pIC50 / heavy atom count) of elaborated 5-substituted ROCK-II inhibitors (LE ~0.30–0.35) provides a benchmark against which the target compound's optimization trajectory can be assessed [2].

Ligand efficiency Lead optimization Fragment-based drug design

6-(1-Methylpiperidin-4-yl)-1H-indazole: Evidence-Based Application Scenarios for Scientific Procurement


Kinase Inhibitor Scaffold Diversification: 6-Position Vector Exploration

Procurement scenario for medicinal chemistry teams seeking to diversify kinase inhibitor SAR beyond the extensively characterized 5-substituted indazole series (ROCK-II, JNK, TTK). The 6-substitution pattern offers a distinct binding vector (angular offset ~60° from C5 trajectory) that may access under-exploited sub-pockets within ATP-binding sites [1]. This building block serves as a core scaffold for parallel library synthesis aimed at identifying kinase targets or selectivity profiles not achievable with 5-substituted or 3-substituted indazole-piperidine analogs. The N-methyl group provides a tertiary amine handle for further functionalization via N-oxide formation or quaternization, or for maintaining basicity while avoiding Boc protection-deprotection cycles .

ADME Property Profiling: pKa and Lipophilicity Comparative Studies

Research scenario for DMPK scientists requiring a well-characterized indazole-piperidine building block with defined basicity and lipophilicity parameters. The compound's N-methylpiperidine moiety (pKa ~10.1, cLogP ~2.3–2.5) provides a reference point for studying amine basicity effects on permeability, solubility, and volume of distribution [1]. Procurement of this compound alongside the N–H analog (pKa ~9.3–9.5) and N-Boc protected variant (cLogP ~3.8–4.1) enables controlled head-to-head studies of how N-substitution modulates ADME properties in the indazole series—data that inform lead optimization decisions regarding amine functional group selection .

Fragment-Based Drug Discovery: Low MW Core with Ligand Efficiency Potential

Procurement scenario for fragment-based drug discovery (FBDD) programs targeting kinases or other indazole-binding proteins. At MW 215.29, 6-(1-methylpiperidin-4-yl)-1H-indazole falls within typical fragment library molecular weight ranges (MW < 300) and provides a pre-installed basic amine for solubility enhancement [1]. The compound can serve as a starting point for fragment growing or linking strategies, with the indazole NH and piperidine tertiary amine offering distinct vectors for elaboration. Compared to fully elaborated ROCK-II inhibitors (MW 430–460), this core provides substantial optimization headroom while retaining the validated indazole kinase-binding motif .

Synthetic Intermediate for C6-Functionalized Indazole Libraries

Industrial scenario for CROs and pharmaceutical process chemistry groups requiring a C6-substituted indazole-piperidine intermediate. The N-methylpiperidine substituent is chemically stable under a range of reaction conditions (unlike N-Boc groups which are acid-labile), enabling robust downstream transformations including indazole N1-alkylation, C3-halogenation, or C6 cross-coupling reactions [1]. The compound's commercial availability at 97% purity from multiple suppliers supports reproducible library synthesis, and its well-defined spectroscopic profile facilitates quality control in multi-step synthetic sequences .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.